molecular formula C41H35ClN6O2 B563600 N-Trityl Losartan Carboxylic Acid CAS No. 960231-60-1

N-Trityl Losartan Carboxylic Acid

Cat. No. B563600
CAS RN: 960231-60-1
M. Wt: 679.221
InChI Key: ZEAQNSPMAZTVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl Losartan Carboxylic Acid is a compound with the molecular formula C41H35ClN6O2 and a molecular weight of 679.21 . It’s used for research purposes .


Synthesis Analysis

The synthesis of Losartan involves the formation of a biaryl structure using a very low catalytic load, making the procedure industrial-friendly . The yield was found to be reduced as the temperature is reduced .


Molecular Structure Analysis

The title compound crystallizes in the centrosymmetric space group P-1 with two independent molecules in the asymmetric unit . It has a role as a metabolite .


Chemical Reactions Analysis

Losartan carboxylic acid is a biphenylyltetrazole that is losartan with the hydroxymethyl group at position 5 on the imidazole ring replaced with a carboxylic acid . The synthetic applications of the reaction are not limited to the introduction of the functional groups into the structure of the trityl radical .


Physical And Chemical Properties Analysis

N-Trityl Losartan Carboxylic Acid has a molecular weight of 665.2 g/mol . It is a biphenylyltetrazole, a member of imidazoles, and an organochlorine compound .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

NTLCA, known for its active role in the metabolism of Losartan, an angiotensin II receptor antagonist, is studied for its metabolic pathways and the effect of genetic polymorphisms on these pathways. The oxidation of Losartan to its active carboxylic acid metabolite (E-3174) is significantly influenced by the genetic variants of the enzyme CYP2C9, contributing to interindividual differences in the drug's oxidation and activation (Yasar et al., 2001). This understanding is critical for personalized medicine, as it helps in predicting drug response and optimizing dosing in individuals based on their genetic makeup.

Environmental Remediation

The electrochemical degradation of Losartan, including its transformation into NTLCA, in aqueous media has been explored as a method for removing pharmaceutical pollutants. Studies using boron-doped diamond electrodes have shown promising results in the mineralization of Losartan, potentially leading to environmental remediation applications (Claudio Salazar et al., 2016). This research is vital for addressing the increasing concern over pharmaceutical contaminants in water bodies.

Analytical Method Development

Several studies have focused on developing sensitive and selective analytical methods for quantifying Losartan and NTLCA in biological matrices. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of Losartan and NTLCA concentrations in human plasma (G. Sharma et al., 2010). These methods are crucial for pharmacokinetic and bioequivalence studies, enabling researchers to understand the drug's behavior in the human body more accurately.

properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H37ClN6O3/c1-2-3-23-38-44-39(43)37(29-52-41(50)51)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-45-46-47-49(40)42(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBBFGCLFICMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate

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